2-{2,4-Dibromo-6-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]-3-(carboxymethoxy)phenoxy}acetic acid
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Overview
Description
2-{2,4-Dibromo-6-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]-3-(carboxymethoxy)phenoxy}acetic acid is a complex organic compound characterized by its multiple bromine and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,4-Dibromo-6-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]-3-(carboxymethoxy)phenoxy}acetic acid typically involves multiple steps, including bromination, methoxylation, and acylation reactions. The starting materials are often phenolic compounds, which undergo bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide. The acylation step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale bromination and methylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions would be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{2,4-Dibromo-6-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]-3-(carboxymethoxy)phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{2,4-Dibromo-6-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]-3-(carboxymethoxy)phenoxy}acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{2,4-Dibromo-6-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]-3-(carboxymethoxy)phenoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-methoxyphenol: Similar structure but lacks the acetamido and carboxymethoxy groups.
4-Bromo-2-methoxyphenol: Contains fewer bromine atoms and lacks the acetamido and carboxymethoxy groups.
2,4-Dibromo-6-(carboxymethoxy)phenol: Similar but lacks the methoxy and acetamido groups.
Uniqueness
2-{2,4-Dibromo-6-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]-3-(carboxymethoxy)phenoxy}acetic acid is unique due to its combination of bromine, methoxy, acetamido, and carboxymethoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H17Br3N2O9 |
---|---|
Molecular Weight |
669.1 g/mol |
IUPAC Name |
2-[2,4-dibromo-6-[(E)-[[2-(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]-3-(carboxymethoxy)phenoxy]acetic acid |
InChI |
InChI=1S/C20H17Br3N2O9/c1-31-14-5-11(21)2-3-13(14)32-7-15(26)25-24-6-10-4-12(22)20(34-9-17(29)30)18(23)19(10)33-8-16(27)28/h2-6H,7-9H2,1H3,(H,25,26)(H,27,28)(H,29,30)/b24-6+ |
InChI Key |
UINJIFLFZNZEBG-GFXGDVFHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC(=C(C(=C2OCC(=O)O)Br)OCC(=O)O)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC(=C(C(=C2OCC(=O)O)Br)OCC(=O)O)Br |
Origin of Product |
United States |
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